molecular formula C10H7NO B031650 2-Quinolinecarboxaldehyde CAS No. 5470-96-2

2-Quinolinecarboxaldehyde

Cat. No.: B031650
CAS No.: 5470-96-2
M. Wt: 157.17 g/mol
InChI Key: WPYJKGWLDJECQD-UHFFFAOYSA-N
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Description

2-Quinolinecarboxaldehyde, also known as 2-formylquinoline, is an organic compound with the molecular formula C10H7NO. It is a derivative of quinoline, featuring an aldehyde functional group at the second position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Quinolinecarboxaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-methylquinoline using selenium dioxide in the presence of a suitable solvent like dioxane. Another method includes the Vilsmeier-Haack reaction, where 2-quinolinecarboxylic acid is treated with phosphorus oxychloride and dimethylformamide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 2-methylquinoline using selenium dioxide. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Quinolinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-quinolinecarboxylic acid.

    Reduction: Reduction of this compound can yield 2-quinolinemethanol.

    Condensation: It participates in aldol condensation reactions to form complex molecules.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Quinolinecarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and ligands.

    Biology: It serves as a fluorescent probe for detecting metal ions like mercury in natural water.

    Medicine: It is involved in the synthesis of potential anticancer agents and other pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

2-Quinolinecarboxaldehyde can be compared with other quinoline derivatives such as:

    4-Quinolinecarboxaldehyde: Similar structure but with the aldehyde group at the fourth position.

    2-Pyridinecarboxaldehyde: A pyridine derivative with similar reactivity.

    2-Chloro-3-quinolinecarboxaldehyde: A chlorinated derivative with enhanced reactivity.

Uniqueness: this compound is unique due to its specific position of the aldehyde group, which imparts distinct reactivity and applications in synthesis and research .

Properties

IUPAC Name

quinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYJKGWLDJECQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203169
Record name Quinoline-2-carbaldehyde
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5470-96-2
Record name 2-Quinolinecarboxaldehyde
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Record name Quinoline-2-carbaldehyde
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Record name 2-Quinolinecarboxaldehyde
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Record name Quinoline-2-carbaldehyde
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Record name Quinoline-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Quinolinecarboxaldehyde?

A1: The molecular formula of this compound is C10H7NO, and its molecular weight is 157.17 g/mol.

Q2: How can I confirm the presence of this compound in a sample using spectroscopic techniques?

A2: The presence of this compound can be confirmed using various spectroscopic techniques:

  • UV-Vis Spectroscopy: 2-QCA derivatives, particularly Schiff bases, exhibit characteristic absorption bands in the UV-Vis region, often attributed to π → π* transitions. []

Q3: Is this compound stable under ambient conditions?

A: this compound exists in two allotropic forms, impacting its stability. [] While generally stable under ambient conditions, storage under inert atmosphere and protection from light is recommended.

Q4: Can this compound be incorporated into polymer matrices?

A: Yes, this compound-based complexes have been successfully incorporated into polymer matrices like PMMA, resulting in materials with enhanced luminescent properties. []

Q5: Does this compound exhibit any catalytic activity itself?

A: While this compound itself may not be a catalyst, its metal complexes often exhibit catalytic properties. For example, oxomolybdenum(VI) complexes with ligands derived from 2-QCA have shown catalytic activity in the oxidation of benzoin and oxidative bromination reactions. []

Q6: Have there been any computational studies on this compound and its derivatives?

A: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic properties of 2-QCA derivatives and their metal complexes. These calculations provide insights into molecular structures, stabilities, and electronic transitions. [, ]

Q7: How do structural modifications of this compound derivatives influence their biological activity?

A7: Studies on metal complexes of 2-QCA derivatives revealed that:

  • Substitutions on the aniline ring: The presence of electron-donating or withdrawing groups on the aniline moiety of Schiff base ligands can impact their antimicrobial activity. []
  • Variation of the metal ion: Changing the metal center in 2-QCA complexes can significantly alter their biological activity. For instance, Ag(I) complexes showed good cytotoxicity against specific cancer cell lines, with activity influenced by the ligand structure and counterion. []

Q8: Are there strategies to improve the stability or solubility of this compound derivatives?

A8: While 2-QCA itself is relatively stable, its derivatives can be susceptible to hydrolysis or oxidation. Strategies to improve stability include:

  • Complexation with metal ions: Formation of metal complexes often enhances the stability of 2-QCA derivatives. [, , ]

Q9: Are there specific SHE regulations concerning the use and handling of this compound?

A9: As with any chemical, consult the Safety Data Sheet (SDS) for this compound to ensure safe handling and disposal. Adhere to all relevant local and national regulations.

Q10: Is there information available on the ADME properties of this compound and its derivatives?

A: While the provided papers do not delve into detailed ADME studies, some insights can be gathered:* Cellular uptake: Research on magnetofluorescent zinc ferrite nanoparticles surface-complexed with a 2-QCA derivative demonstrated their potential for bioimaging and targeting cancer cells, suggesting cellular uptake. []

Q11: What are the reported biological activities of this compound derivatives?

A11: Several biological activities have been reported for metal complexes of 2-QCA derivatives:

  • Antimicrobial activity: Complexes with various metal ions, including Zn(II), Cd(II), and Ag(I), have shown promising antibacterial and antifungal activities. [, , ]
  • Anticancer activity: Certain 2-QCA-based complexes, particularly those with Pd(II) and Pt(II), have exhibited cytotoxic activity against cancer cell lines. [, ]
  • Antioxidant activity: Cobalt(III) complexes of 2-QCA thiosemicarbazone and selenosemicarbazone ligands showed notable antioxidant activity in vitro. []

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